molecular formula C22H30F3N3O7 B588265 N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt CAS No. 108456-08-2

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt

Cat. No. B588265
CAS RN: 108456-08-2
M. Wt: 505.491
InChI Key: QLJKXVRIDFDQFV-QJHJCNPRSA-N
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Description

“N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt” is an intermediate of Lisinopril , a medication of the angiotensin-converting enzyme inhibitor class that is used to treat high blood pressure . It has a molecular formula of C22H30F3N3O7 and a molecular weight of 505.48 .


Molecular Structure Analysis

The IUPAC name for this compound is [(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate . The InChI key is QLJKXVRIDFDQFV-QJHJCNPRSA-N .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. As an intermediate in the synthesis of Lisinopril , it likely undergoes further reactions to form the final drug molecule.


Physical And Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, DMSO, and Methanol . It appears as an Amber Oily Matter .

Scientific Research Applications

Prolidase Inhibition

“N-Benzyloxycarbonyl-L-proline” is a potent inhibitor of prolidase . Prolidase is a specific peptidase that cleaves dipeptides with a C-terminal prolyl and hydroxyprolyl residue . This makes it useful in research related to these specific types of dipeptides.

Synthesis of N-(L-Prolyl)-β-alanine

This compound is also used in the synthesis of N-(L-Prolyl)-β-alanine , which is a derivative of the naturally occurring beta amino acid β-Alanine . This could be useful in research related to β-Alanine and its derivatives.

Solubility Research

The compound has been noted for its solubility in methanol . This could make it useful in research related to solubility and interactions with methanol.

Organic Compound Research

As an organic compound, “N-Benzyloxycarbonyl-L-proline” could be used in various types of organic compound research . This could include studies on its structure, properties, and reactions.

Biochemical Reagent

Given its specific properties, this compound could potentially be used as a biochemical reagent in various types of biochemical research .

Removal of Protecting Groups

“N-Benzyloxycarbonyl-L-proline” could potentially be used in the removal of protecting groups in organic synthesis . This could be particularly useful in peptide synthesis.

Mechanism of Action

As an intermediate of Lisinopril , this compound does not have a direct mechanism of action. Lisinopril, the final product, works by inhibiting the angiotensin-converting enzyme, which results in decreased plasma angiotensin II and reduced sodium absorption.

properties

IUPAC Name

[(2S)-1-[(2S)-2-methoxycarbonylpyrrolidin-1-yl]-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]azanium;2,2,2-trifluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5.C2HF3O2/c1-27-19(25)17-11-7-13-23(17)18(24)16(21)10-5-6-12-22-20(26)28-14-15-8-3-2-4-9-15;3-2(4,5)1(6)7/h2-4,8-9,16-17H,5-7,10-14,21H2,1H3,(H,22,26);(H,6,7)/t16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLJKXVRIDFDQFV-QJHJCNPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCCN1C(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)[NH3+].C(=O)(C(F)(F)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747122
Record name (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

505.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt

CAS RN

108456-08-2
Record name (2S)-6-{[(Benzyloxy)carbonyl]amino}-1-[(2S)-2-(methoxycarbonyl)pyrrolidin-1-yl]-1-oxohexan-2-aminium trifluoroacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-Benzyloxycarbonyl-L-lysyl]-L-proline Methyl Ester Trifluoroacetic Acid Salt
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